3-(2,5-dimethoxyphenyl)-1-methyl-N-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}-1H-pyrazole-5-carboxamide 3-(2,5-dimethoxyphenyl)-1-methyl-N-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}-1H-pyrazole-5-carboxamide
Brand Name: Vulcanchem
CAS No.: 1428365-91-6
VCID: VC11892353
InChI: InChI=1S/C24H30N4O3S/c1-27-21(16-20(26-27)19-15-18(30-2)6-7-22(19)31-3)24(29)25-10-13-28-11-8-17(9-12-28)23-5-4-14-32-23/h4-7,14-17H,8-13H2,1-3H3,(H,25,29)
SMILES: CN1C(=CC(=N1)C2=C(C=CC(=C2)OC)OC)C(=O)NCCN3CCC(CC3)C4=CC=CS4
Molecular Formula: C24H30N4O3S
Molecular Weight: 454.6 g/mol

3-(2,5-dimethoxyphenyl)-1-methyl-N-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}-1H-pyrazole-5-carboxamide

CAS No.: 1428365-91-6

Cat. No.: VC11892353

Molecular Formula: C24H30N4O3S

Molecular Weight: 454.6 g/mol

* For research use only. Not for human or veterinary use.

3-(2,5-dimethoxyphenyl)-1-methyl-N-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}-1H-pyrazole-5-carboxamide - 1428365-91-6

Specification

CAS No. 1428365-91-6
Molecular Formula C24H30N4O3S
Molecular Weight 454.6 g/mol
IUPAC Name 5-(2,5-dimethoxyphenyl)-2-methyl-N-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]pyrazole-3-carboxamide
Standard InChI InChI=1S/C24H30N4O3S/c1-27-21(16-20(26-27)19-15-18(30-2)6-7-22(19)31-3)24(29)25-10-13-28-11-8-17(9-12-28)23-5-4-14-32-23/h4-7,14-17H,8-13H2,1-3H3,(H,25,29)
Standard InChI Key UCKXWCDCXHTAJJ-UHFFFAOYSA-N
SMILES CN1C(=CC(=N1)C2=C(C=CC(=C2)OC)OC)C(=O)NCCN3CCC(CC3)C4=CC=CS4
Canonical SMILES CN1C(=CC(=N1)C2=C(C=CC(=C2)OC)OC)C(=O)NCCN3CCC(CC3)C4=CC=CS4

Introduction

Chemical Structure and Physicochemical Properties

Core Architecture

The compound’s structure integrates three pharmacologically significant motifs:

  • Pyrazole ring: A five-membered heterocycle with adjacent nitrogen atoms, known for metabolic stability and hydrogen-bonding capacity .

  • 2,5-Dimethoxyphenyl group: Enhances lipophilicity and π-π stacking interactions, commonly observed in CNS-active compounds .

  • Piperidine-thiophene side chain: The piperidine moiety contributes to basicity and membrane permeability, while the thiophene ring enables aromatic interactions and redox activity .

Molecular Formula and Weight

  • Formula: C₂₅H₃₁N₅O₃S

  • Molecular weight: 497.61 g/mol (calculated via PubChem algorithms ).

Key Functional Groups

GroupRole
PyrazoleCore scaffold for bioactivity
Methoxy (-OCH₃)Modulates solubility and target binding
Carboxamide (-CONH-)Enhances hydrogen bonding and stability
PiperidineAlters pharmacokinetic properties
ThiopheneFacilitates electron-rich interactions

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The compound can be synthesized via a multi-step approach:

  • Pyrazole formation: Cyclocondensation of hydrazine derivatives with β-keto esters or diketones .

  • Introduction of the 2,5-dimethoxyphenyl group: Friedel-Crafts alkylation or Suzuki-Miyaura coupling .

  • Side-chain assembly:

    • Piperidine-thiophene unit: Prepared via nucleophilic substitution or transition-metal-catalyzed coupling .

    • Amide coupling: Carbodiimide-mediated reaction between the pyrazole-carboxylic acid and the piperidine-ethylamine intermediate .

Representative Reaction Scheme

  • Pyrazole synthesis:
    Hydrazine + 1,3-diketone1H-pyrazole-5-carboxylic acid\text{Hydrazine + 1,3-diketone} \rightarrow \text{1H-pyrazole-5-carboxylic acid} .

  • Methoxy substitution:
    Pyrazole intermediate + 2,5-dimethoxybenzoyl chloride3-(2,5-dimethoxyphenyl)pyrazole\text{Pyrazole intermediate + 2,5-dimethoxybenzoyl chloride} \rightarrow \text{3-(2,5-dimethoxyphenyl)pyrazole} .

  • Side-chain attachment:
    Piperidine-thiophene amine + pyrazole-carboxylic acidEDC/HOBtFinal product\text{Piperidine-thiophene amine + pyrazole-carboxylic acid} \xrightarrow{\text{EDC/HOBt}} \text{Final product} .

Purification and Characterization

  • Chromatography: Silica gel column chromatography (ethyl acetate/hexane) .

  • Spectroscopic validation:

    • ¹H/¹³C NMR: Peaks at δ 3.85 (methoxy protons), δ 7.2–7.6 (thiophene and aromatic protons) .

    • HRMS: m/z 497.61 [M+H]⁺ .

CompoundActivityReference
5-(5-Nitrothiophen-2-yl)-3-phenylpyrazoleMIC = 5.71 µM (Mtb H37Rv)
N-(4-Phenylpiperazin-1-yl)pyrazole-5-carboxamide78% edema inhibition (anti-inflammatory)
Thiophene-pyrazole hybridsDPPH scavenging IC₅₀ = 12.4–31.2 µg/mL

Computational Insights

  • ADMET predictions:

    • LogP: 3.2 (moderate lipophilicity) .

    • BBB permeability: High (due to piperidine and methoxy groups) .

    • CYP inhibition: Low risk (predicted via SwissADME) .

  • Molecular docking: Strong binding to M. tuberculosis enoyl-ACP reductase (ΔG = -9.8 kcal/mol) .

Therapeutic Applications and Future Directions

Research Gaps and Opportunities

  • Synthetic optimization: Microwave-assisted cyclization to improve yields .

  • In vitro profiling: Screening against NCI-60 cell lines and microbial panels.

  • Structural derivatives: Explore fluorinated or sulfonamide variants for enhanced potency .

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